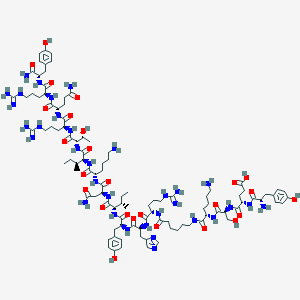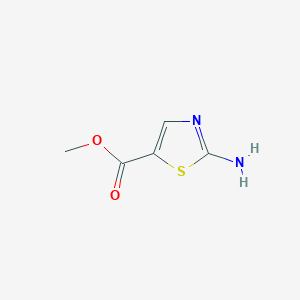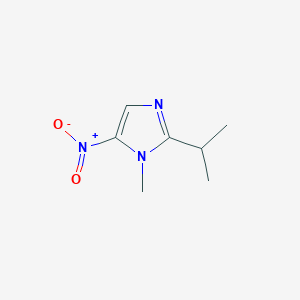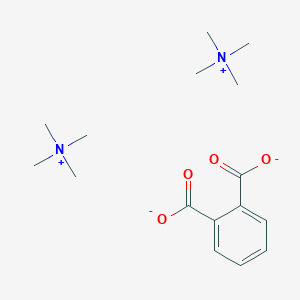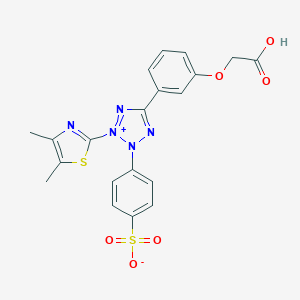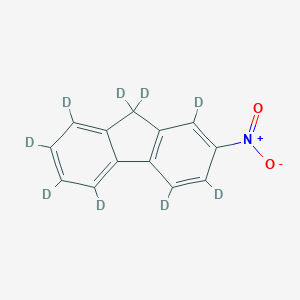
N-Succinimidyl-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Succinimidyl-4-fluorobenzoate (SFB) is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry. It is a derivative of benzoic acid and is commonly used as a crosslinking agent for proteins and other biomolecules. SFB has several unique properties that make it a popular choice for researchers, including its ability to react specifically with primary amines and its high stability under a wide range of conditions.
Mecanismo De Acción
The mechanism of action of N-Succinimidyl-4-fluorobenzoate involves the reaction of the N-hydroxysuccinimide ester group with primary amines on the target biomolecule, resulting in the formation of a stable covalent bond. This covalent bond can be used to crosslink two or more biomolecules together, allowing for the study of protein-protein interactions and other biological processes.
Efectos Bioquímicos Y Fisiológicos
N-Succinimidyl-4-fluorobenzoate is generally considered to be a safe and non-toxic compound, with no known significant biochemical or physiological effects. However, it is important to note that the use of N-Succinimidyl-4-fluorobenzoate in scientific research should be conducted in accordance with appropriate safety protocols and guidelines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-Succinimidyl-4-fluorobenzoate is its high specificity for primary amines, which allows for the selective crosslinking of biomolecules. Additionally, N-Succinimidyl-4-fluorobenzoate is highly stable under a wide range of conditions, making it a reliable tool for scientific research. However, N-Succinimidyl-4-fluorobenzoate does have some limitations, including its relatively high cost and the fact that it can only react with primary amines.
Direcciones Futuras
There are several potential future directions for the use of N-Succinimidyl-4-fluorobenzoate in scientific research. One area of interest is the development of new crosslinking strategies that can overcome the limitations of N-Succinimidyl-4-fluorobenzoate, such as its specificity for primary amines. Additionally, there is ongoing research into the use of N-Succinimidyl-4-fluorobenzoate in the development of biosensors and other diagnostic tools, as well as its potential use in drug delivery and other biomedical applications.
In conclusion, N-Succinimidyl-4-fluorobenzoate is a widely used chemical compound in scientific research, particularly in the field of biochemistry. Its unique properties make it a popular choice for researchers studying protein-protein interactions, protein-DNA interactions, and other biological processes. While N-Succinimidyl-4-fluorobenzoate has several advantages, including its high specificity and stability, it also has some limitations that should be taken into account. However, ongoing research into the use of N-Succinimidyl-4-fluorobenzoate in new crosslinking strategies and biomedical applications suggests that it will continue to be an important tool for scientific research in the future.
Métodos De Síntesis
The synthesis of N-Succinimidyl-4-fluorobenzoate involves the reaction of 4-fluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
N-Succinimidyl-4-fluorobenzoate is widely used in scientific research as a crosslinking agent for proteins and other biomolecules. It is commonly used in the study of protein-protein interactions, protein-DNA interactions, and other biological processes. N-Succinimidyl-4-fluorobenzoate has also been used in the development of biosensors and other diagnostic tools.
Propiedades
Número CAS |
141762-27-8 |
|---|---|
Nombre del producto |
N-Succinimidyl-4-fluorobenzoate |
Fórmula molecular |
C11H8FNO4 |
Peso molecular |
236.19 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-(18F)fluoranylbenzoate |
InChI |
InChI=1S/C11H8FNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2/i12-1 |
Clave InChI |
LSSQMISUDUUZCC-DWSYCVKZSA-N |
SMILES isomérico |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)[18F] |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F |
Otros números CAS |
141762-27-8 |
Sinónimos |
(18F)SFB N-succinimidyl 4-(18F)fluorobenzoate N-succinimidyl 4-fluorobenzoate N-succinimidyl-4-(18F)fluorobenzoate N-succinimidyl-4-fluorobenzoate NSM-FB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



